Cas no 936233-09-9 ((S)-Isoquinoline-5-sulfonic acid (piperidin-3-ylmethyl)-amide dihydrochloride)

(S)-Isoquinoline-5-sulfonic acid (piperidin-3-ylmethyl)-amide dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- (S)-Isoquinoline-5-sulfonic acid (piperidin-3-ylmethyl)-amide dihydrochloride
- 936233-11-3
- 936233-09-9
- (R)-N-(Piperidin-3-ylmethyl)isoquinoline-5-sulfonamide
- (S)-Isoquinoline-5-sulfonic acid(piperidin-3-ylmethyl)-amide dihydrochloride
- (R)-N-(Piperidin-3-ylmethyl)isoquinoline-5-sulfonamide dihydrochloride
- N-[[(3R)-piperidin-3-yl]methyl]isoquinoline-5-sulfonamide;dihydrochloride
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- Inchi: InChI=1S/C15H19N3O2S/c19-21(20,18-10-12-3-2-7-16-9-12)15-5-1-4-13-11-17-8-6-14(13)15/h1,4-6,8,11-12,16,18H,2-3,7,9-10H2/t12-/m1/s1
- InChI Key: LVKNSNFJNYCSHC-GFCCVEGCSA-N
- SMILES: C1CC(CNC1)CNS(=O)(=O)C2=CC=CC3=C2C=CN=C3
Computed Properties
- Exact Mass: 377.07300
- Monoisotopic Mass: 305.11979803g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 435
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 79.5Ų
Experimental Properties
- PSA: 79.47000
- LogP: 4.91720
(S)-Isoquinoline-5-sulfonic acid (piperidin-3-ylmethyl)-amide dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM580918-5g |
(S)-Isoquinoline-5-sulfonic acid (piperidin-3-ylmethyl)-amide dihydrochloride |
936233-09-9 | 95%+ | 5g |
$9800 | 2024-07-19 | |
Chemenu | CM580918-1g |
(S)-Isoquinoline-5-sulfonic acid (piperidin-3-ylmethyl)-amide dihydrochloride |
936233-09-9 | 95%+ | 1g |
$3920 | 2024-07-19 |
(S)-Isoquinoline-5-sulfonic acid (piperidin-3-ylmethyl)-amide dihydrochloride Related Literature
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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2. Book reviews
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
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5. Book reviews
Additional information on (S)-Isoquinoline-5-sulfonic acid (piperidin-3-ylmethyl)-amide dihydrochloride
Recent Advances in the Study of (S)-Isoquinoline-5-sulfonic acid (piperidin-3-ylmethyl)-amide dihydrochloride (CAS: 936233-09-9)
(S)-Isoquinoline-5-sulfonic acid (piperidin-3-ylmethyl)-amide dihydrochloride (CAS: 936233-09-9) is a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a modulator of various biological targets, particularly in the context of neurological disorders and cancer therapeutics. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, mechanism of action, and therapeutic applications.
Recent literature indicates that (S)-Isoquinoline-5-sulfonic acid (piperidin-3-ylmethyl)-amide dihydrochloride exhibits high affinity for specific G-protein-coupled receptors (GPCRs), which are implicated in a range of neurological conditions, including Parkinson's disease and schizophrenia. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound acts as a potent and selective antagonist for the dopamine D3 receptor, with potential implications for the treatment of addiction and other dopamine-related disorders.
In addition to its neurological applications, (S)-Isoquinoline-5-sulfonic acid (piperidin-3-ylmethyl)-amide dihydrochloride has shown promise in oncology research. A preclinical study conducted by researchers at the National Cancer Institute revealed that this compound inhibits the proliferation of certain cancer cell lines by targeting the PI3K/AKT/mTOR signaling pathway. The study, published in Cancer Research, reported a significant reduction in tumor growth in mouse models, suggesting its potential as a novel chemotherapeutic agent.
The synthesis of (S)-Isoquinoline-5-sulfonic acid (piperidin-3-ylmethyl)-amide dihydrochloride has also been a focus of recent research. A 2022 paper in Organic Letters detailed an optimized synthetic route that improves yield and purity, making the compound more accessible for further studies. The authors emphasized the importance of chiral purity, as the (S)-enantiomer exhibits significantly higher biological activity compared to its (R)-counterpart.
Despite these promising findings, challenges remain in the development of (S)-Isoquinoline-5-sulfonic acid (piperidin-3-ylmethyl)-amide dihydrochloride as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future studies. Ongoing research is exploring structural modifications to enhance its pharmacokinetic properties while maintaining its biological efficacy.
In conclusion, (S)-Isoquinoline-5-sulfonic acid (piperidin-3-ylmethyl)-amide dihydrochloride represents a versatile compound with significant potential in both neurological and oncological applications. Continued research into its mechanism of action and therapeutic optimization is warranted to fully realize its clinical potential.
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